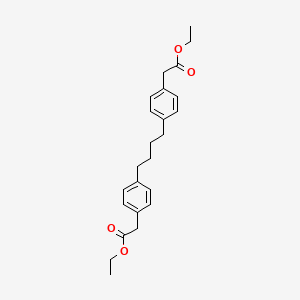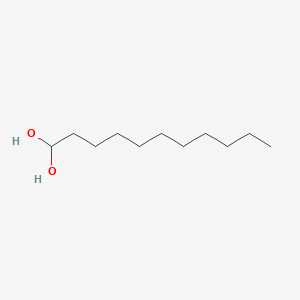
1,1-Undecanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1-Undecanediol can be synthesized through several methods. One common approach involves the reduction of undecanoic acid or its derivatives. For instance, the reduction of undecanoic acid with lithium aluminum hydride (LiAlH4) can yield this compound. Another method involves the hydrolysis of undecane-1,11-diol diacetate, which can be prepared by the esterification of undecane-1,11-diol with acetic anhydride.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of undecanoic acid or its esters. This process is carried out under high pressure and temperature conditions, using catalysts such as palladium on carbon (Pd/C) or nickel (Ni).
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Undecanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form undecanoic acid or other oxidized derivatives.
Reduction: The compound can be further reduced to form undecane.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halogens.
Major Products:
Oxidation: Undecanoic acid.
Reduction: Undecane.
Substitution: Halogenated undecane derivatives.
Applications De Recherche Scientifique
1,1-Undecanediol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential antimicrobial properties and its role in biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers, surfactants, and lubricants.
Mécanisme D'action
The mechanism of action of 1,1-Undecanediol depends on its application. In biological systems, it may interact with cell membranes, disrupting their integrity and leading to antimicrobial effects. In chemical reactions, the hydroxyl groups can participate in hydrogen bonding, nucleophilic substitution, and other interactions, influencing the reactivity and properties of the compound.
Comparaison Avec Des Composés Similaires
1,10-Decanediol: Another diol with a similar structure but with hydroxyl groups at different positions.
1,3-Undecanediol: A diol with hydroxyl groups at the 1 and 3 positions.
Comparison: 1,1-Undecanediol is unique due to the positioning of its hydroxyl groups at the terminal ends of the hydrocarbon chain. This positioning can influence its reactivity and physical properties, making it distinct from other diols like 1,10-Decanediol and 1,3-Undecanediol.
Propriétés
Formule moléculaire |
C11H24O2 |
|---|---|
Poids moléculaire |
188.31 g/mol |
Nom IUPAC |
undecane-1,1-diol |
InChI |
InChI=1S/C11H24O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h11-13H,2-10H2,1H3 |
Clé InChI |
GRXOWOKLKIZFNP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


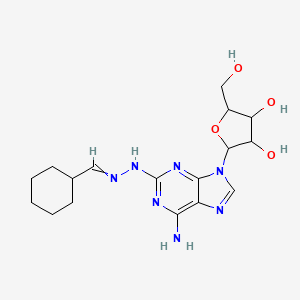
![N-[2-(4-carbamothioyl-1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B14006857.png)
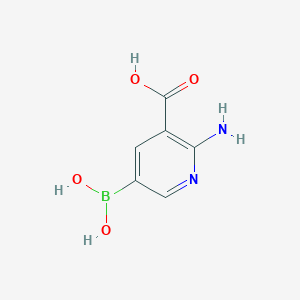
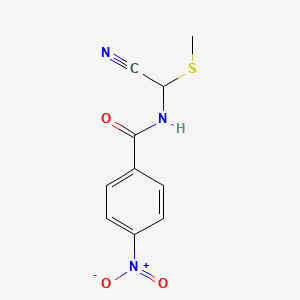
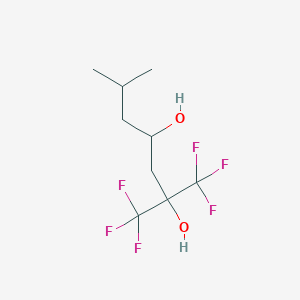
![N,N-bis(2-chloroethyl)-4-[2-(4-nitrophenyl)ethynyl]aniline](/img/structure/B14006874.png)
![n-[6-Methyl-4-oxo-5-(3-oxopropyl)-1,4-dihydropyrimidin-2-yl]acetamide](/img/structure/B14006880.png)


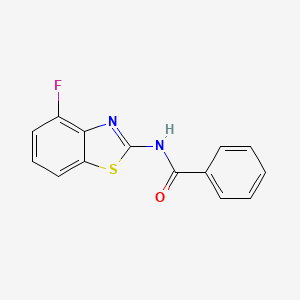
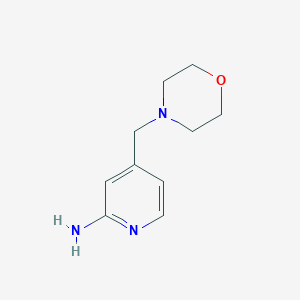
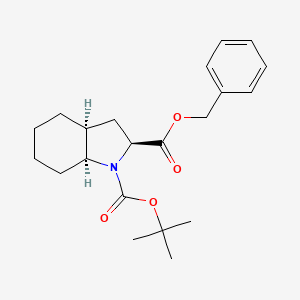
![6-(Bromomethyl)-7H-imidazo[2,1-b][1,3]thiazol-4-ium bromide](/img/structure/B14006910.png)
